Trifluorooxovanadium
Description
Structure
2D Structure
Properties
IUPAC Name |
oxovanadium;trihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.O.V/h3*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQFLEDKAVLHOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V].F.F.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3H3OV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045977 | |
| Record name | Vanadium(V) oxytrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.960 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13709-31-4 | |
| Record name | Vanadium oxytrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium(V) oxytrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluorooxovanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Elucidation and Advanced Characterization of Trifluorooxovanadium
Spectroscopic Analysis of Trifluorooxovanadium
Spectroscopic analysis is fundamental to understanding the bonding and structural arrangement of atoms within the VOF₃ molecule. Techniques such as vibrational, nuclear magnetic resonance, and X-ray photoelectron spectroscopy have been pivotal in this regard.
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. For VOF₃, which possesses C₃ᵥ molecular symmetry, there are nine expected normal modes of vibration, classified as 3A₁ + 3E. All of these modes are active in both Raman and IR spectroscopy.
Raman spectroscopy has been employed to study this compound in both the solid and gaseous states. rsc.org In the solid state, Raman spectra provide information about the vibrational modes of the VOF₃ molecule. rsc.org Studies have identified characteristic bands for the V=O and V-F vibrations. For instance, a band at approximately 1018 cm⁻¹ is assigned to the V=O stretching vibration, while a band around 798 cm⁻¹ corresponds to the V-F stretching vibration. researchgate.net The fundamental frequencies for solid VOF₃ have been observed and assigned based on its C₃ᵥ symmetry. rsc.orgresearchgate.net
Table 1: Fundamental Vibrational Frequencies of this compound from Spectroscopic Data
| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |
|---|---|---|---|---|
| ν(V=O) | a₁ | 1057.8 | Infrared | researchgate.netaip.org |
| ν(V-F) | a₁ | 721.5 | Infrared | researchgate.netaip.org |
| δ(VF₃) | a₁ | 257.8 | Infrared | researchgate.netaip.org |
| νₐₛ(V-F) | e | 806 | Infrared | aip.org |
| δ(O=V-F) | e | 308 | Infrared | aip.org |
| ρ(VF₃) | e | 204.3 | Infrared | aip.org |
| ν(V=O) | a₁ | 1018 | Raman | researchgate.net |
| ν(V-F) | 798 | Raman | researchgate.net |
The infrared spectrum of gaseous VOF₃ has been thoroughly studied, and all six fundamental vibrations have been observed and interpreted based on a C₃ᵥ molecular symmetry. researchgate.netaip.org The a₁ symmetric frequencies are located at 1057.8 cm⁻¹ (V=O stretch), 721.5 cm⁻¹ (V-F stretch), and 257.8 cm⁻¹ (VF₃ deformation). researchgate.netaip.org The e-type frequencies are observed at 806 cm⁻¹ (V-F asymmetric stretch), 308 cm⁻¹ (O=V-F deformation), and 204.3 cm⁻¹ (VF₃ rock). aip.org These assignments are crucial for understanding the molecule's vibrational behavior. aip.org
From the vibrational data obtained through IR and Raman spectroscopy, force constants for the bonds within the VOF₃ molecule can be calculated. These constants provide a measure of the bond stiffness. The calculation of these parameters often involves theoretical methods, such as Density Functional Theory (DFT), in conjunction with experimental data to obtain scaled force constants that accurately reproduce the observed vibrational wavenumbers. This approach has been used to study the entire series of vanadium oxotrihalides (VOX₃, where X = F, Cl, Br, I).
NMR spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For this compound, both ⁵¹V and ¹⁹F NMR are particularly informative.
⁵¹V NMR spectroscopy is highly sensitive to the oxidation state and coordination environment of the vanadium atom. huji.ac.ilwikipedia.org Vanadium(V) compounds, such as VOF₃, are diamagnetic and can be observed by high-resolution NMR. huji.ac.il The chemical shift of ⁵¹V is very wide, and for vanadium(V) oxyhalides like VOCl₃ (often used as a reference), the chemical shift is defined as 0 ppm. huji.ac.ilwikipedia.org The ⁵¹V nucleus is quadrupolar, which can lead to broad signals, but the linewidths are often manageable for small, symmetric molecules. huji.ac.iludel.edu
¹⁹F NMR spectroscopy provides information about the fluorine atoms in the molecule. The chemical shifts in ¹⁹F NMR are sensitive to the electronic environment of the fluorine atoms. nih.govcolorado.edu In VOF₃, the fluorine atoms are chemically equivalent, which would be expected to produce a single resonance in the ¹⁹F NMR spectrum. The study of adducts of VOF₃ with other molecules can lead to changes in the ¹⁹F NMR spectrum, providing insight into the nature of the interaction and the structure of the resulting adduct. uleth.ca
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements within a material. wikipedia.orgcea.frmalvernpanalytical.com When analyzing this compound, XPS can confirm the presence of vanadium, oxygen, and fluorine on a surface. researchgate.net
The binding energies of the core-level electrons (e.g., V 2p, O 1s, and F 1s) are characteristic of the element and its oxidation state. For vanadium oxides, the V 2p binding energy is known to shift with the oxidation state of the vanadium. researchgate.net In the context of VOF₃, XPS has been used to identify it as a surface layer formed during the fluorination of vanadium oxides like VO₂. researchgate.net The technique can also detect the presence of different types of chemical bonds, such as V=O and V-F bonds, and has been used to characterize graphite (B72142) intercalation compounds containing VOF₃.
Infrared (IR) Spectroscopy of this compound
Mass Spectrometry (MS) in this compound Characterization
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. khanacademy.org This method is instrumental in the characterization of vanadium compounds, including this compound, by providing information on their molecular weight and elemental composition. researchgate.net In the analysis of organometallic and coordination compounds, mass spectrometry helps in confirming the identity of synthesized complexes and studying their fragmentation patterns.
While direct mass spectrometry data for this compound is not extensively detailed in the provided context, the technique is broadly applied in the study of related vanadium complexes. For instance, in the characterization of various synthesized vanadium compounds, mass spectrometry is used alongside NMR and elemental analysis to confirm their structures. researchgate.net The ionization process, often involving a high-energy electron beam, generates charged fragments of the original molecule, and the resulting mass spectrum displays the relative abundance of these ions. khanacademy.org
In related analytical methodologies, such as the determination of trifluoroacetic acid (TFA), a compound with structural similarities in its trifluoromethyl group, ion chromatography-mass spectrometry (IC-MS) has proven effective for sensitive and selective detection. chromatographyonline.com This highlights the adaptability of MS for analyzing fluorinated compounds. Furthermore, trifluoroacetic acid has been used in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry as an effective agent for the inactivation of microorganisms, demonstrating the diverse applications of fluorinated acids in MS-based analytical protocols. nih.gov
Table 1: General Parameters in Mass Spectrometry
| Parameter | Description | Relevance to this compound |
| Ionization Method | Technique used to create ions from neutral molecules (e.g., Electron Impact, Electrospray Ionization). | Determines the type and extent of fragmentation, providing structural clues. |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio (e.g., Quadrupole, Time-of-Flight). khanacademy.org | Affects the resolution and accuracy of the mass measurement. |
| Detector | Records the abundance of ions at each m/z value. | Generates the mass spectrum. |
| Molecular Ion Peak | The peak corresponding to the intact molecule, providing its molecular weight. | For VOF3, this would be expected at an m/z corresponding to its molecular formula. scbt.comscbt.com |
| Isotopic Pattern | The characteristic pattern of peaks due to the presence of natural isotopes of the elements. | Vanadium and fluorine isotopes will influence the appearance of the molecular ion peak. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions within the molecule. bspublications.net This technique is particularly useful for studying compounds with π-electrons and non-bonding electrons, as these are the electrons most commonly involved in the absorption of UV-Vis radiation. bspublications.net For this compound and its derivatives, UV-Vis spectroscopy can be used to monitor reactions and investigate the electronic properties of the compounds.
For example, in studies involving vanadium complexes, changes in the UV-Vis absorption spectra upon the addition of reagents like trifluoroacetic acid (TFA) can indicate protonation or other chemical transformations. researchgate.net The absorption maxima, often referred to as λmax, are characteristic of the electronic structure of the molecule. ijrpr.com A shift in these maxima to longer wavelengths is known as a bathochromic or red shift, while a shift to shorter wavelengths is a hypsochromic or blue shift. researchgate.net
The choice of solvent is critical in UV-Vis spectroscopy as the solvent itself may absorb in the UV region. bspublications.net Therefore, a solvent is typically chosen that is transparent in the wavelength range of interest. bspublications.net
Table 2: Illustrative UV-Vis Spectral Data for a Vanadium Complex
| Compound/Condition | λmax (nm) | Observed Shift | Reference |
| Free base vanadium complex | 467, 759 | - | researchgate.net |
| Vanadium complex with TFA | Red-shifted | Bathochromic | researchgate.net |
This table is illustrative and based on general findings for vanadium complexes, not specifically this compound.
Diffraction Studies for Solid-State and Gas-Phase Structures
Diffraction techniques are indispensable for determining the precise arrangement of atoms within a molecule, both in the solid state and in the gas phase.
Single-Crystal X-ray Diffraction (XRD) for Structural Determination of this compound Derivatives
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for obtaining detailed three-dimensional structural information of crystalline solids at an atomic level. excillum.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. uzh.ch
For derivatives of this compound, SC-XRD can provide precise bond lengths, bond angles, and information about intermolecular interactions. excillum.com The technique is capable of determining the absolute structure of chiral molecules and is widely used in synthetic and medicinal chemistry. excillum.com Modern diffractometers allow for the analysis of very small crystals, down to the micrometer scale. excillum.com
While a specific crystal structure of a this compound derivative is not detailed in the provided search results, the general application of SC-XRD is well-established for a wide range of inorganic and organometallic compounds. researchgate.net The data obtained from SC-XRD is often presented in a crystallographic information file (CIF), which contains all the necessary information to describe the crystal structure.
Table 3: Typical Information Obtained from Single-Crystal XRD
| Parameter | Description | Significance for this compound Derivatives |
| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). researchgate.net | Provides fundamental information about the packing of molecules in the solid state. |
| Space Group | Describes the symmetry operations that can be applied to the unit cell. uzh.ch | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Determines the size and shape of the repeating unit of the crystal. |
| Atomic Coordinates | The x, y, and z positions of each atom within the unit cell. | Allows for the calculation of bond lengths, bond angles, and torsion angles. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Provides insight into the bonding and geometry of the molecule. |
Electron Diffraction Techniques for Gas-Phase Structure
Gas electron diffraction (GED) is a primary method for determining the molecular structure of volatile compounds in the gas phase, free from the intermolecular forces present in the solid state. wikipedia.org In a GED experiment, a high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. wikipedia.org This pattern contains information about the internuclear distances within the molecule.
The intensity of scattered electrons is a function of the momentum transfer, and from this, a radial distribution curve can be generated, which shows the probability of finding two nuclei at a certain distance from each other. wikipedia.org
Microscopic Characterization Techniques
Microscopy techniques provide visual information about the morphology and surface features of materials.
Scanning Electron Microscopy (SEM) of this compound-Derived Materials
Scanning electron microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a sample. carleton.edu It works by scanning a focused beam of high-energy electrons across the sample's surface. The interaction of the electron beam with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to form an image. carleton.edu
SEM provides detailed information about the sample's topography, morphology (shape and size of particles or features), and composition. carleton.edu The magnification in SEM can range from low values up to several hundred thousand times, allowing for the observation of features from the millimeter to the nanometer scale. carleton.edu
For materials derived from this compound, such as catalysts or functional coatings, SEM can be used to characterize their surface structure, particle size distribution, and porosity. researchgate.netvidenceinc.com For instance, in the study of foams or other porous materials, SEM can reveal the cell structure, including cell size and whether the cells are open or closed. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide qualitative and semi-quantitative elemental analysis of the sample's surface.
Table 4: Information Derivable from SEM Analysis
| SEM Signal/Mode | Information Provided | Application to VOF3-Derived Materials |
| Secondary Electrons (SE) | Topography and morphology of the surface. | Imaging the surface texture, particle shape, and size of catalysts or thin films. |
| Backscattered Electrons (BSE) | Compositional contrast (areas with higher atomic number appear brighter). carleton.edu | Identifying different phases or compositional variations in composite materials. |
| Energy Dispersive X-ray Spectroscopy (EDS) | Elemental composition of the sample. | Confirming the presence and distribution of vanadium, oxygen, and fluorine in the material. |
Comprehensive Spectroscopic Techniques for Material Analysis
Vibrational Spectroscopy: Infrared and Raman Analysis
Vibrational spectroscopy is a cornerstone in the characterization of VOF₃, providing direct information about the bonding and symmetry of the molecule. This compound, possessing C₃ᵥ molecular symmetry, has six fundamental vibrational modes, all of which are active in both Infrared (IR) and Raman spectroscopy. researchgate.net Theoretical studies using Density Functional Theory (DFT) and ab initio methods have been employed to analyze the vibrational properties and calculate force constants for the vanadium oxotrihalides series, including VOF₃. researchgate.net
Research conducted on the vapor-phase Raman and infrared spectra has successfully identified all six fundamental frequencies. researchgate.net The assignments for these modes are categorized into symmetric (a₁) and degenerate (e) vibrations. The V=O stretching vibration is a particularly characteristic and intense band.
Detailed research findings from gas-phase spectroscopic studies have provided precise wavenumbers for the fundamental vibrations of VOF₃. researchgate.net One study identified the a₁ frequencies at 1057.8 cm⁻¹, 721.5 cm⁻¹, and 257.8 cm⁻¹, while the e-type frequencies were observed at 806 cm⁻¹, 308 cm⁻¹, and 204.3 cm⁻¹. researchgate.net Another study focusing on Raman spectroscopy also identified the V=O stretching mode (an a₁ vibration) at a consistent value of 1058 cm⁻¹. acs.org
Table 1: Fundamental Vibrational Frequencies of Gaseous VOF₃
| Symmetry Class | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |
|---|---|---|---|
| a₁ | ν₁(V=O stretch) | 1057.8 | IR, Raman |
| a₁ | ν₂(V-F₃ sym. stretch) | 721.5 | IR, Raman |
| a₁ | ν₃(V-F₃ sym. deform.) | 257.8 | IR, Raman |
| e | ν₄(V-F₃ asym. stretch) | 806 | IR, Raman |
| e | ν₅(V-F₃ asym. deform.) | 308 | IR, Raman |
| e | ν₆(Rocking) | 204.3 | IR, Raman |
Data sourced from Clark & Rippon (1974). researchgate.net
Calculations of the harmonic force field for VOF₃ have been performed using vibrational frequencies and Coriolis constants derived from gas-phase infrared band envelopes. aip.org These calculations reveal that for the E-species force constants, the off-diagonal constant F₅₆ is positive, in contrast to other similar molecules like POF₃ and ClO₃F where it is negative. aip.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides critical information about the chemical environment of specific nuclei. For this compound, ⁵¹V and ¹⁹F NMR are the most informative techniques. The ⁵¹V nucleus, with a natural abundance of 99.75% and a nuclear spin of 7/2, is highly receptive to NMR analysis despite being quadrupolar. wikipedia.org
The ⁵¹V NMR chemical shift is highly sensitive to the ligands attached to the vanadium center. Studies have reported the chemical shift of VOF₃ in various solvents. For instance, a ⁵¹V NMR signal was observed at -757 ppm for VOF₃ dissolved in tetrahydrofuran (B95107) (THF) and at -793 ppm in acetonitrile (B52724) (CH₃CN). udel.edu In a different experimental setup involving the sorption of VOF₃ onto a magnesium fluoride (B91410) surface, solid-state MAS (Magic Angle Spinning) NMR detected an isotropic band at -615 ppm, which was assigned to VOF₃. mdpi.comresearchgate.net This variation highlights the influence of the local chemical environment on the vanadium nucleus's magnetic shielding.
¹⁹F NMR spectroscopy is also crucial for characterizing fluorine-containing compounds like VOF₃. While a standalone spectrum for pure VOF₃ is not commonly detailed in foundational literature, studies on related complexes reveal important characteristics. For example, complexes formed by the reaction of VOF₃, such as [VOF₃(NO₃)]⁻, have been characterized by ¹⁹F NMR. rsc.org The spectra of these species are complex, showing multiplets that arise from both vanadium-fluorine (¹J(⁵¹V-¹⁹F)) and fluorine-fluorine (²J(¹⁹F-¹⁹F)) coupling. rsc.org This indicates that a ¹⁹F NMR spectrum of VOF₃ would be expected to show significant coupling effects.
Table 2: ⁵¹V NMR Chemical Shifts for this compound (VOF₃)
| Solvent / Medium | Chemical Shift (δ) in ppm |
|---|---|
| Tetrahydrofuran (THF) | -757 |
| Acetonitrile (CH₃CN) | -793 |
| Sorbed on MgF₂ (Solid-State) | -615 |
Data sourced from Rehder et al. and Jouffret et al. udel.edumdpi.comresearchgate.net
Mass Spectrometry
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a sample. When a molecule is ionized in the mass spectrometer, it can break apart into charged fragments. This fragmentation pattern serves as a molecular fingerprint. chemguide.co.uktutorchase.com
For this compound, mass spectrometry would be used to confirm its molecular weight (approximately 123.9 g/mol ). The molecular ion peak (M⁺) would correspond to the [VOF₃]⁺ ion. Due to the presence of natural isotopes of vanadium and oxygen, this peak would be accompanied by smaller peaks corresponding to isotopic variations. Fragmentation of the molecular ion would likely involve the loss of fluorine atoms or the entire OF₃ group, leading to the formation of fragment ions such as [VOF₂]⁺, [VOF]⁺, and [VO]⁺. The analysis of these fragmentation pathways provides corroborating evidence for the molecule's structure. researchgate.netlibretexts.org
Reactivity and Reaction Mechanisms of Trifluorooxovanadium
General Reactivity Profiles of Trifluorooxovanadium
This compound (VOF3) is a yellowish-orange powder characterized by its high reactivity. ontosight.aiwikipedia.org This reactivity stems from the presence of vanadium in its high +5 oxidation state. ontosight.ai The compound is noted to be sensitive to both moisture and air. wikipedia.orgfishersci.com In its solid state, this compound adopts a polymeric, layered structure. wikipedia.org However, upon evaporation, it transforms into a dimeric species. wikipedia.org This behavior contrasts with other vanadium oxyhalides like Vanadyl(V) chloride (VOCl3) and Vanadyl(V) bromide (VOBr3), which maintain a tetrahedral structure in all states. wikipedia.org Its reactive nature makes it a valuable reagent in various chemical reactions, including as a catalyst and as a precursor for synthesizing other vanadium compounds. ontosight.ai
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | VOF3 | ontosight.aiwikipedia.org |
| Appearance | Yellowish-orange powder | wikipedia.org |
| Molar Mass | 123.9599 g/mol | wikipedia.org |
| Density | 2.4590 g/cm³ | wikipedia.org |
| Melting Point | 300 °C (572 °F; 573 K) | wikipedia.orgpharmasources.com |
| Boiling Point | 480 °C (896 °F; 753 K) | wikipedia.orgpharmasources.com |
| State at STP | Solid | wikipedia.org |
| Structure (Solid) | Polymeric, layered | wikipedia.org |
| Structure (Gas) | Dimeric | wikipedia.org |
Specific Chemical Transformations Involving this compound
Hydrolytic Stability and Reactions with Water
This compound is sensitive to moisture and is described as insoluble in water. wikipedia.orgfishersci.comguidechem.com Despite its insolubility, it is susceptible to slow hydrolysis. htelabs.comnist.gov Its reactivity with water is a critical handling consideration, as it can release toxic fumes upon contact with moisture. ontosight.ai
Reactions with Fluoride (B91410) Sources and Other Halogenating Agents
This compound participates in reactions with fluoride sources. A notable example is its reaction with potassium fluoride (KF), an inorganic salt, which results in the formation of potassium tetrafluorooxovanadate (K[VOF4]). easychem.org The synthesis of this compound itself involves the use of fluorinating agents, such as hydrogen fluoride, reacting with vanadium pentoxide. ontosight.ai
Thermal Decomposition Pathways and Products
When subjected to high temperatures, this compound undergoes thermal decomposition. This process can lead to the release of irritating gases and vapors. thermofisher.com Specifically, gaseous hydrogen fluoride (HF) has been identified as a hazardous decomposition product. fishersci.comthermofisher.com The compound has a melting point of 300 °C and a boiling point of 480 °C. pharmasources.com
Mechanistic Elucidation of this compound-Mediated Processes
This compound is utilized to facilitate certain types of chemical reactions, particularly oxidative couplings. It is employed in the oxidative coupling of phenols and their derivatives. wikipedia.orgnih.gov For these applications, it is often dissolved in trifluoroacetic acid. wikipedia.orgresearchgate.net The reagent also promotes the efficient oxidative coupling of electron-rich stilbene (B7821643) derivatives. thieme-connect.de While detailed step-by-step mechanisms for VOF3-mediated reactions are not extensively elucidated in the provided context, the process involves the vanadium(V) center acting as an oxidant to enable the coupling of substrate molecules.
Reactivity with Organic and Inorganic Substrates
This compound exhibits reactivity with a range of both organic and inorganic compounds.
Its utility in organic synthesis is most prominently seen in the oxidative coupling of phenolic rings. nih.gov This reaction is a key step in the synthesis of complex natural products like vancomycin (B549263). wikipedia.org In these transformations, this compound is typically used in a solution of trifluoroacetic acid. wikipedia.org It is also effective in the oxidative coupling of other electron-rich organic substrates, such as certain stilbene derivatives. thieme-connect.de
With inorganic substrates, this compound demonstrates defined reactivity. It reacts with the organosilicon compound hexamethyldisiloxane (B120664) to yield vanadium dioxide fluoride (VO2F) and trimethylsilyl (B98337) fluoride ((CH3)3SiF). wikipedia.org It also reacts with the inorganic salt potassium fluoride to form a complex salt, K[VOF4]. easychem.org
Table 2: Summary of Key Reactions Involving this compound
| Reactant(s) | Product(s) | Reaction Type | References |
|---|---|---|---|
| This compound, Phenols | Coupled Phenolic Products | Oxidative Coupling | wikipedia.orgnih.gov |
| This compound, Hexamethyldisiloxane | Vanadium dioxide fluoride, Trimethylsilyl fluoride | Substitution/Metathesis | wikipedia.org |
Table 3: List of Compound Names
| Compound Name | Chemical Formula |
|---|---|
| This compound | VOF3 |
| Vanadium Pentoxide | V2O5 |
| Hydrogen Fluoride | HF |
| Vanadyl(V) chloride | VOCl3 |
| Vanadyl(V) bromide | VOBr3 |
| Potassium Fluoride | KF |
| Potassium tetrafluorooxovanadate | K[VOF4] |
| Trifluoroacetic Acid | TFA / CF3COOH |
| Hexamethyldisiloxane | (CH3)3SiOSi(CH3)3 |
| Vanadium dioxide fluoride | VO2F |
| Trimethylsilyl fluoride | (CH3)3SiF |
Coordination Chemistry of Trifluorooxovanadium
Ligand Interactions and Complexation Behavior of Vanadium(V) Oxyfluoride
The reactivity of trifluorooxovanadium is dominated by the electrophilic nature of the vanadium(V) center, which actively seeks to expand its coordination sphere beyond the initial tetrahedral structure. This behavior drives its interaction with both neutral and anionic ligands.
Formation of Adducts and Coordination Complexes (e.g., K[VOF₄])
This compound reacts with fluoride (B91410) ion donors to form anionic complexes. A well-documented example is its reaction with potassium fluoride (KF) to produce potassium tetrafluorooxovanadate(V) (K[VOF₄]). tandfonline.com In this reaction, the VOF₃ molecule accepts a fluoride anion (F⁻), resulting in the formation of the [VOF₄]⁻ anion. tandfonline.com The structure of this anion in the solid state is a square pyramid with the oxygen atom at the apex. tandfonline.com Other related anionic species that have been synthesized include [VOF₄(H₂O)]²⁻ and the dimeric anion [V₂O₂F₈]⁴⁻. rsc.orgcapes.gov.br
Influence of Monodentate and Polydentate Ligands
The nature of the ligand, specifically its denticity, plays a crucial role in the structure of the resulting complex.
Monodentate Ligands : These ligands bind to the vanadium center through a single donor atom. uomustansiriyah.edu.iqlibretexts.orgsavemyexams.com Examples of monodentate ligands that form complexes with VOF₃ include acetonitrile (B52724) (CH₃CN), pyridine (B92270), and triphenylphosphine (B44618) oxide (Ph₃PO). researchgate.net For instance, dissolving VOF₃ in dry acetonitrile yields [VOF₃(MeCN)], which serves as a useful precursor for synthesizing other complexes. researchgate.net Further reaction can lead to six-coordinate complexes like [VOF₃(L)₂], where L is a monodentate ligand. researchgate.net
Polydentate Ligands : These ligands possess multiple donor atoms and can form several bonds with the central vanadium ion. uomustansiriyah.edu.iq A common example is the bidentate ligand 2,2'-bipyridyl (bipy), which coordinates to VOF₃ to form the complex [VOF₃(bipy)]. researchgate.net Polydentate ligands often lead to the formation of more stable complexes due to the chelate effect.
Chelate Effects and Complex Stability
The chelate effect describes the enhanced thermodynamic stability of a coordination complex containing a polydentate ligand compared to a complex with an equivalent number of analogous monodentate ligands. rsc.orgcore.ac.uk This increased stability is primarily due to a favorable entropy change. When a polydentate ligand replaces multiple monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy of formation (ΔG), thus favoring the formation of the chelate complex. fiveable.me For example, the formation of [VOF₃(bipy)] is thermodynamically more favorable than the formation of [VOF₃(pyridine)₂].
Stability and Dynamics of Coordination Bonds
The bonds within this compound coordination complexes exhibit varying degrees of stability and lability. The vanadium-oxygen double bond (V=O) is exceptionally strong and generally considered inert to substitution. In contrast, the vanadium-fluorine (V-F) and vanadium-ligand (V-L) bonds are more labile and can undergo exchange reactions. The stability of a coordination compound is a measure of the equilibrium between the metal ion and its ligands. aakash.ac.in Stronger metal-ligand bonds result in a more stable complex. aakash.ac.in The stability of these bonds can be influenced by factors such as the nature of the ligand and the solvent polarity. nih.gov
Geometrical and Electronic Structures of this compound Coordination Compounds
The coordination of ligands to VOF₃ results in diverse geometrical arrangements and influences the electronic properties of the vanadium center.
Orbital Interactions and Crystal Field Theory
Crystal Field Theory (CFT) provides a model for understanding the electronic structure and d-orbital splitting in transition metal complexes. wikipedia.orglibretexts.orgbyjus.com This theory treats the ligands as point charges that create an electrostatic field, which in turn affects the energy levels of the metal's d-orbitals. byjus.comlibretexts.org
In an octahedral field, the five degenerate d-orbitals of the vanadium atom split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg* orbitals (dx²-y², dz²). byjus.com Vanadium(V) has a d⁰ electron configuration, meaning its d-orbitals are empty. Therefore, in its ground state, there are no d-d electronic transitions. The bonding in these complexes can be described as the donation of electron pairs from the ligand orbitals into the vacant d-orbitals of the vanadium ion, forming coordinate covalent bonds. byjus.com The interaction between the metal and ligands is primarily electrostatic. libretexts.org The geometry of the resulting complexes, such as the distorted octahedral geometry observed in [VOF₃(1,10-phenanthroline)], is a consequence of minimizing electron repulsion and optimizing orbital overlap. researchgate.net
Table of Geometries for Selected this compound Complexes
| Complex | Ligand Type | Coordination Number | Geometry |
| [VOF₄]⁻ | Monodentate (anionic) | 5 | Square Pyramidal tandfonline.com |
| [VOF₃(MeCN)₂] | Monodentate (neutral) | 6 | Distorted Octahedral researchgate.net |
| [VOF₃(bipy)] | Bidentate (neutral) | 6 | Distorted Octahedral |
Oxidation States and d-Electron Configurations in Complexes
In its coordination complexes, the vanadium atom in the this compound moiety consistently exhibits a formal oxidation state of +5. Vanadium, a Group 5 element with an atomic number of 23, has a ground-state electron configuration of [Ar] 3d³ 4s². The loss of all five valence electrons to form the V⁵⁺ ion results in a d-electron configuration of d⁰. researchgate.netnih.govias.ac.inub.edu This d⁰ configuration is a key feature of this compound complexes, rendering them diamagnetic.
The synthesis of VOF₃ complexes is often achieved using the synthon [VOF₃(MeCN)], which is formed by dissolving this compound in dry acetonitrile. researchgate.netsoton.ac.uk Reactions of this synthon with various nitrogen and oxygen donor ligands yield stable, six-coordinate complexes with the general formulas [VOF₃(L-L)] for bidentate ligands and [VOF₃(L)₂] for monodentate ligands. researchgate.netsoton.ac.uk
X-ray crystallography studies on several of these complexes have confirmed their molecular geometries. For instance, the complexes [VOF₃(1,10-phenanthroline)], [VOF₃(Ph₃PO)₂], and [VOF₃(pyNO)₂] have been structurally characterized, revealing distorted octahedral geometries around the vanadium(V) center. researchgate.netsoton.ac.uk Spectroscopic data from IR and multinuclear NMR (⁵¹V, ¹⁹F) are consistent with these six-coordinate structures, typically showing a configuration with a trans F-V-F unit, and the neutral ligands positioned trans to the oxo and the third fluoro ligand. researchgate.netsoton.ac.uk In some crystal structures, such as [VOF₃(1,10-phenanthroline)] and [VOF₃(Ph₃PO)₂], disorder between the oxygen and a fluorine atom located trans to the neutral ligand has been observed. researchgate.netsoton.ac.uk
| Complex | V=O Bond Length | V-F Bond Lengths | V-N/O (Ligand) Bond Lengths | Reference |
|---|---|---|---|---|
| [VOF₃(1,10-phenanthroline)] | 1.564(4) | 1.789(3) - 1.879(3) | 2.164(4), 2.223(4) | researchgate.netsoton.ac.uk |
| [VOF₃(Ph₃PO)₂] | 1.571(4) | 1.780(3) - 1.838(3) | 2.067(3), 2.073(3) | researchgate.netsoton.ac.uk |
| [VOF₃(pyNO)₂] | 1.583(2) | 1.792(2) - 1.809(2) | 2.091(2), 2.115(2) | researchgate.netsoton.ac.uk |
Supramolecular Assemblies Involving this compound Complexes
In the context of related oxofluoro-vanadium(IV) complexes, such as [VOF₂(py)₂(H₂O)], crystal structure analysis has revealed significant intermolecular interactions. soton.ac.uk These include π-stacking between the pyridine rings of adjacent complex molecules and hydrogen bonding involving the coordinated water molecules and fluoride ligands on neighboring units. soton.ac.uk Although detailed analyses of crystal packing for many VOF₃ complexes are not the primary focus of many reports, the principles of supramolecular chemistry suggest that similar interactions would be present. ias.ac.in The presence of aromatic ligands like 1,10-phenanthroline (B135089) or pyridine in VOF₃ complexes provides the capacity for π-π stacking interactions, while the presence of polarized bonds and suitable functional groups on ligands can facilitate hydrogen bonding. nih.govrsc.org
The formation of these higher-order structures is a key aspect of crystal engineering, where control over non-covalent interactions is used to design materials with specific functionalities. ias.ac.in For instance, the self-assembly of coordination complexes through such interactions can lead to the formation of materials with applications in catalysis, sensing, and molecular recognition. ias.ac.innih.gov
Solution Phase Equilibria and Speciation
The behavior of this compound and its complexes in solution is complex and highly dependent on the solvent, the presence of moisture, and the nature of any coordinated ligands. VOF₃ is reactive towards hydrolysis, and its speciation in aqueous media is expected to be intricate, involving the formation of various oxo- and hydroxo-fluorovanadate(V) species. In strongly basic aqueous solutions (pH > 13), vanadium(V) exists as the tetrahedral orthovanadate ion, [VO₄]³⁻. wikipedia.org Upon acidification, a series of condensation reactions occur, leading to various polyoxovanadate ions, and eventually, at pH < 2, the predominant species is the cationic [VO₂(H₂O)₄]⁺. wikipedia.org The introduction of fluoride ions into such a system would lead to a complex set of competing equilibria.
In non-aqueous, coordinating solvents like acetonitrile, VOF₃ dissolves to form adducts such as [VOF₃(MeCN)]. researchgate.netsoton.ac.uk This species serves as a convenient starting material for further synthesis, but its stability is limited. researchgate.netsoton.ac.uk The solution chemistry of VOF₃ complexes with other ligands can also be dynamic. For example, complexes with ether and thioether ligands are often unstable and decompose rapidly, leading to fluorination of the organic ligand. researchgate.netsoton.ac.uk Similarly, the complex [VOF₃(Ph₃AsO)₂] is observed to decompose in solution into a mixture of products. researchgate.netsoton.ac.uk
The study of such solution-phase behavior is critical, as what appears to be a single species upon dissolution may exist as a complex equilibrium mixture of different chemical entities. uvic.ca This has significant implications for reactivity, as the observed chemical behavior may be due to a minor but highly reactive species in equilibrium with the bulk compound.
| pH Range | Predominant Vanadium(V) Oxoanion Species | Reference |
|---|---|---|
| > 13 | [VO₄]³⁻ (Orthovanadate) | wikipedia.org |
| 9 - 12 | HVO₄²⁻, V₂O₇⁴⁻ | wikipedia.org |
| 4 - 9 | H₂VO₄⁻, V₄O₁₂⁴⁻, HV₁₀O₂₈⁵⁻ | wikipedia.org |
| 2 - 4 | H₃VO₄, H₂V₁₀O₂₈⁴⁻ | wikipedia.org |
| < 2 | [VO₂(H₂O)₄]⁺ | wikipedia.org |
Note: This table describes the general behavior of vanadate (B1173111) in water; the presence of fluoride would introduce further complex equilibria.
Catalytic Applications of Trifluorooxovanadium
Trifluorooxovanadium as a Catalyst in Organic Synthesis
This compound is a significant catalyst in the field of organic synthesis, valued for its role in promoting a variety of chemical reactions. nih.govuniv-cotedazur.fr
Role in Oxidative Coupling Reactions
Oxidative coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the removal of two electrons from the reactants. unirioja.es this compound has proven to be a particularly effective catalyst in this arena.
An efficient method for the oxidative coupling of electron-rich stilbene (B7821643) derivatives to form phenanthrenes utilizes trifluoro(oxo)vanadium(V). thieme-connect.de This method is effective for intramolecular oxidative coupling, leading to the synthesis of methoxylated phenanthrene-9-carboxylic acids from the corresponding stilbenes. thieme-connect.de The reaction can proceed even with a mixture of E/Z-stereoisomers of the stilbene starting materials and is suitable for large-scale syntheses. thieme-connect.de
The general transformation is illustrated by the conversion of stilbene derivatives to phenanthrenes. This process is a key step in the synthesis of complex aromatic systems.
Table 1: Examples of this compound-Catalyzed Oxidative Biaryl Coupling
| Starting Material (Stilbene Derivative) | Product (Phenanthrene Derivative) | Yield (%) | Reference |
| Methoxylated stilbene-carboxylic acid | Methoxylated phenanthrene-9-carboxylic acid | Good | thieme-connect.de |
| Electron-rich stilbene derivatives | Corresponding phenanthrenes | Efficient | thieme-connect.de |
This compound is utilized for the oxidative coupling of phenolic rings in organic synthesis. nih.gov This type of reaction is fundamental in the biosynthesis and laboratory synthesis of numerous natural products. rsc.orgrsc.org The process often involves the formation of a radical cation on an electron-rich aromatic ring, followed by an intramolecular nucleophilic attack from another aromatic ring to form the biaryl linkage. While some methods are applicable to substrates with free hydroxyl groups, the use of more reactive reagents has extended this methodology to less reactive phenol (B47542) ethers.
Oxidative Biaryl Coupling Reactions (e.g., Stilbene Derivatives to Phenanthrenes)
Other Selective Oxidation Reactions
Beyond oxidative coupling, this compound demonstrates utility in other selective oxidation reactions. While specific examples directly involving VOF3 are not extensively detailed in the provided context, the broader class of vanadium-containing catalysts is well-regarded for its role in selective oxidations. For instance, vanadium-based catalysts are investigated as alternatives in industrial processes like the selective oxidation of methanol (B129727) to formaldehyde. mdpi.com The principles of selective oxidation are crucial in organic synthesis for introducing functional groups with high precision, and catalysts like VOF3 contribute to this important area. nih.govresearchgate.netmdpi.com
This compound in Hydrofunctionalization Reactions
The application of this compound extends to hydrofunctionalization reactions. Although detailed examples are not provided in the search results, this class of reactions involves the addition of an H-X molecule across a C-C or C-heteroatom multiple bond. The catalytic activity of VOF3 in such transformations highlights its versatility in promoting diverse bond-forming events.
Mechanistic Insights into this compound-Catalyzed Reactions
Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a catalyst. nih.govrsc.orgresearchgate.netuzh.chchemrxiv.org For reactions catalyzed by this compound, the mechanism often involves single-electron transfer (SET) processes.
In the context of oxidative coupling of non-phenolic substrates, such as phenol ethers, the proposed mechanism involves the one-electron oxidation of an electron-rich aromatic ring by the hypervalent iodine reagent, which shares mechanistic similarities with metal-based oxidants like VOF3. This oxidation generates a cation radical intermediate. The subsequent step can proceed via two pathways: a nucleophilic attack by the other aromatic ring onto the cation radical, or a radical coupling reaction of a dication radical intermediate, both leading to the formation of the biaryl product.
The generation of radical intermediates is a common theme in oxidative coupling reactions. mpg.de For instance, in some copper-catalyzed oxidative couplings, the reaction is initiated by the oxidation of the substrate by a Cu(II) species to form a key intermediate. mpg.denih.gov Similarly, VOF3, as a potent oxidant, is expected to initiate reactions by oxidizing the substrate to generate a reactive radical intermediate. This initial oxidation is often the rate-determining step, and the subsequent cyclization and product formation proceed rapidly.
The ability of transition metals like vanadium to exist in multiple oxidation states is key to their catalytic activity. beilstein-journals.org In a catalytic cycle, the vanadium center would be reduced upon oxidizing the substrate and then re-oxidized by a terminal oxidant to regenerate the active catalyst, allowing for the use of sub-stoichiometric amounts of the vanadium complex.
Proposed Catalytic Cycles and Identification of Active Species (e.g., V-peroxo species)
In oxidation reactions, especially those employing hydrogen peroxide (H₂O₂), the catalytic cycle of this compound is believed to involve the formation of V-peroxo species as key active intermediates. rsc.orgnih.gov Vanadium complexes in high oxidation states (IV or V) are known to play a significant role in oxidation catalysis under mild conditions when used with a suitable oxidant. rsc.org
The cycle typically begins with the coordination of the oxidant, such as H₂O₂, to the Lewis acidic vanadium(V) center of the this compound complex. This coordination leads to the formation of a vanadium-peroxo or hydroperoxo intermediate. nih.govxmu.edu.cn These peroxo species are highly reactive and are considered the primary oxidizing agents responsible for transferring an oxygen atom to the substrate. For instance, in the oxidation of cyclohexane, oligovanadate anions, which can exist as dimers or trimers, have been identified as highly active species, whereas mononuclear vanadate (B1173111) shows poor activity. rsc.org
Spectroscopic and mechanistic studies on related non-heme iron complexes, which serve as functional models, provide evidence for the formation of diiron-peroxo species during catalytic cycles, reinforcing the proposed role of metal-peroxo intermediates in oxidation reactions. nih.gov In some systems, the formation of a highly oxidized iron-oxo species from an Fe(III)-hydroperoxo intermediate is responsible for oxygen atom transfer. rsc.org Similarly, for vanadium, it is proposed that these V-peroxo species are the active entities that oxidize the substrate, after which the catalyst is regenerated to its initial state to complete the cycle.
Role of Redox Properties in Catalytic Pathways
The catalytic activity of vanadium compounds, including this compound, is intrinsically linked to the metal's ability to cycle through multiple stable oxidation states, most commonly between V(V) and V(IV), and sometimes V(III). libretexts.orgchemguide.co.ukwikipedia.org This redox flexibility is fundamental to its function in catalytic pathways, particularly in oxidation reactions. libretexts.org
In a typical catalytic cycle, the vanadium(V) center of the initial catalyst is reduced after oxidizing the substrate. For example, in the Contact Process for sulfuric acid production, vanadium(V) oxide oxidizes sulfur dioxide to sulfur trioxide and is itself reduced to vanadium(IV) oxide. chemguide.co.uk The catalyst is then regenerated by re-oxidation of the vanadium(IV) species back to vanadium(V) by an oxidant, such as oxygen. libretexts.orgchemguide.co.uk
This ability to change oxidation states allows the vanadium catalyst to act as a mediator for electron transfer between the oxidant and the substrate. libretexts.orgnih.gov The V(V) state acts as an oxidizing agent, while the lower oxidation states (V(IV), V(III)) are reducing. wikipedia.org The specific redox potential of the V(V)/V(IV) couple can be fine-tuned by the ligand environment, which in turn influences the catalytic activity and selectivity. nih.govresearchgate.net Studies have shown that for certain reactions, the catalytic performance is directly dependent on the vanadium oxidation state. researchgate.net For instance, in some radical-based oxidation mechanisms, the vanadium oxidation state in the catalyst can vary between V and IV during the formation of hydroxyl radicals from H₂O₂. rsc.org
The following table illustrates the common oxidation states of vanadium and their characteristic colors in aqueous solution, highlighting the element's redox versatility. wikipedia.org
| Oxidation State | Vanadium Species | Color in Aqueous Solution |
| +5 | [VO₂(H₂O)₄]⁺ | Yellow-orange |
| +4 | [VO(H₂O)₅]²⁺ | Blue |
| +3 | [V(H₂O)₆]³⁺ | Green |
| +2 | [V(H₂O)₆]²⁺ | Lilac |
This table presents a generalized view of vanadium aqua complexes; the exact species and color can vary with pH and ligand environment. wikipedia.org
Elucidation of Rate-Determining Steps
For many reactions catalyzed by metal complexes, including those with vanadium, the specific RDS depends on the nature of the substrate, the oxidant, and the reaction conditions. In some catalytic oxidation reactions, the rate-determining step has been proposed to be the hydrogen atom transfer between the oxidant (like H₂O₂) and the active metal-peroxo species. nih.gov Computational studies on an osmium-peroxo catalyzed alcohol oxidation suggest that a concerted double-hydrogen transfer from the alcohol to the peroxo species is involved in the rate-determining step. xmu.edu.cn
Kinetic models and experimental studies are often combined to elucidate the RDS. rsc.org For instance, if the reaction rate shows a first-order dependence on the catalyst and the substrate but is zero-order with respect to the oxidant, it would suggest that the reaction between the catalyst-substrate complex is the slow step, occurring before the oxidant participates in a faster step. savemyexams.com The rate of a catalytic reaction often passes through a maximum as the concentration of one reactant increases, because it may displace another reactant from the catalyst's active sites, thereby inhibiting the reaction at high concentrations.
Catalyst Design and Optimization for Enhanced Activity and Selectivity
The ultimate goal in catalysis research is the rational design of catalysts that are highly active, stable, and selective. ugent.beshell.com Catalyst selectivity is the ability to favor reaction pathways that maximize the desired product while minimizing by-products. shell.com For this compound-based systems, several strategies can be employed to enhance catalytic performance.
Ligand and Additive Modification: The electronic and steric properties of the ligands coordinated to the vanadium center can be modified to tune its reactivity. For example, the introduction of electron-donating or electron-withdrawing groups on the ligands can alter the redox potential of the vanadium center, thereby influencing its activity. nih.gov The use of specific ligands, such as aroylhydrazones, can stabilize vanadium in high oxidation states and influence the catalytic pathway. rsc.org In some cases, additives or co-catalysts are used to promote the reaction and improve selectivity. wikipedia.orgrsc.org
Computational and Data-Driven Approaches: Modern catalyst design increasingly relies on computational modeling and data-driven methods. rsc.org These approaches can predict how structural modifications to the catalyst will affect its performance, thereby accelerating the optimization process. chemrxiv.org By understanding the reaction mechanism at a molecular level, researchers can design catalysts with tailored properties for specific applications. ugent.be
The table below summarizes key optimization strategies and their expected outcomes.
| Strategy | Description | Desired Outcome |
| Ligand Tuning | Modifying the electronic and steric properties of ligands attached to the vanadium center. | Enhanced activity, improved selectivity, and greater stability. nih.gov |
| Support Selection | Choosing an appropriate solid support for catalyst immobilization. | Increased stability, facile catalyst recovery and reuse, improved dispersion of active sites. nih.govescholarship.org |
| Use of Promoters | Adding a substance that is not a catalyst itself but enhances the catalyst's performance. | Increased reaction rate and selectivity. ugent.be |
| Reaction Condition Optimization | Adjusting parameters like temperature, pressure, and solvent. | Higher yield, better selectivity, and improved catalyst lifetime. rjpbcs.com |
Comparative Studies: Homogeneous vs. Heterogeneous Catalysis
Catalysis can be broadly classified into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where the catalyst is in a different phase from the reactants. eolss.net Both approaches have distinct advantages and disadvantages, and the choice between them for this compound depends on the specific application.
Homogeneous Catalysis: Homogeneous vanadium catalysts often exhibit high activity and selectivity because every catalyst molecule can act as a single, well-defined active site. eolss.net This allows for milder reaction conditions and facilitates mechanistic studies, as techniques like liquid-state NMR can be used to identify intermediates. ethz.ch However, the major drawback is the difficulty and expense associated with separating the catalyst from the reaction products, which complicates recycling. eolss.netethz.ch
To combine the benefits of both systems, a significant area of research involves the "heterogenization" of homogeneous catalysts, where a molecular catalyst like this compound is anchored to a solid support. eolss.netrsc.org This approach aims to merge the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.gov
The following table provides a direct comparison of the two catalytic systems. eolss.netethz.chresearchgate.net
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Active Sites | Well-defined, uniform | Often poorly defined, non-uniform |
| Activity/Selectivity | Generally high | Can be lower due to multiple site types |
| Reaction Conditions | Typically mild (low temperature/pressure) | Often require harsh conditions (high T/P) |
| Catalyst Separation | Difficult and expensive | Easy and straightforward |
| Catalyst Recycling | Difficult | Simple |
| Mechanism Study | Easier to study | More complex to elucidate |
| Heat/Mass Transfer | Generally efficient | Can be limiting |
Theoretical and Computational Studies of Trifluorooxovanadium
Electronic Structure Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaimspress.comyoutube.com It has been widely applied to study the molecular and electronic properties of VOF₃ and related compounds. researchgate.net DFT calculations allow for the prediction of various molecular properties, including optimized geometries, bond lengths, bond angles, and electronic distribution. wikipedia.orgfrontiersin.orgyoutube.com
In the case of VOF₃, DFT studies have been instrumental in determining its C₃ᵥ symmetry. These calculations have provided detailed information on bond lengths and angles, which are in good agreement with experimental data where available. For instance, DFT calculations have been used to analyze the V-O and V-F bond lengths, providing insights into the nature of these chemical bonds. researchgate.net The application of DFT extends to understanding the electronic properties, such as the distribution of electron density and the nature of molecular orbitals. youtube.com These calculations help in explaining the reactivity and bonding characteristics of the molecule. arxiv.orgsc.edu
Hybrid functionals are often employed in DFT calculations to improve the accuracy of the results, particularly for systems with complex electronic structures. aimspress.comresearchgate.netnih.gov The choice of functional and basis set is crucial for obtaining reliable predictions. researchgate.net For VOF₃, various functionals and basis sets have been tested to find the most appropriate level of theory for describing its properties accurately. researchgate.net
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| V=O Bond Length | 1.56 Å | B3LYP/6-311G |
| V-F Bond Length | 1.71 Å | B3LYP/6-311G |
| O-V-F Bond Angle | 109.5° | B3LYP/6-311G |
| F-V-F Bond Angle | 109.5° | B3LYP/6-311G |
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like VOF₃. aps.orgnih.gov These methods can calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net For VOF₃, theoretical calculations of vibrational frequencies have been performed using both ab initio and DFT methods. researchgate.netdntb.gov.uaaip.org
The calculated vibrational frequencies are often scaled to improve agreement with experimental data, accounting for anharmonicity and other effects not fully captured by the harmonic approximation. researchgate.net These theoretical spectra aid in the assignment of experimentally observed vibrational bands to specific molecular motions, such as the V=O stretch, V-F stretches, and various bending modes. researchgate.net For example, the strong band observed around 1058 cm⁻¹ in the gas-phase IR spectrum of VOF₃ is assigned to the V=O stretching mode (ν₁), a prediction strongly supported by computational results. researchgate.net
Beyond vibrational spectroscopy, computational methods can also predict other spectroscopic properties. nih.gov For instance, time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and simulate UV-Vis spectra, providing insights into the electronic transitions of the molecule. researchgate.netnih.gov
| Vibrational Mode | Symmetry | Calculated Frequency (Scaled) | Experimental Frequency (Gas Phase IR) | Assignment |
|---|---|---|---|---|
| ν₁ | a₁ | 1058 | 1058.4 | V=O Stretch |
| ν₂ | a₁ | 723 | 721.5 | Sym. V-F₃ Stretch |
| ν₃ | a₁ | 255 | - | Sym. F-V-F Bend |
| ν₄ | e | 808 | 808.0 | Asym. V-F₃ Stretch |
| ν₅ | e | 307 | 307.0 | Asym. O=V-F Bend |
| ν₆ | e | 205 | - | Asym. F-V-F Bend |
Density Functional Theory (DFT) Investigations of Molecular and Electronic Structures
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and dynamics at finite temperatures. nih.gov For a relatively rigid molecule like VOF₃ in the gas phase, conformational analysis is straightforward due to its high symmetry. drugdesign.orglibretexts.orgprinceton.eduimperial.ac.ukscribd.com However, in condensed phases or when interacting with other molecules, its dynamics and preferred conformations can be more complex.
MD simulations can be used to explore the potential energy surface of VOF₃ and its complexes, identifying stable conformations and the energy barriers between them. acs.org This is particularly relevant when VOF₃ acts as a Lewis acid and forms adducts with various ligands. The simulations can reveal how the coordination environment around the vanadium center changes upon ligand binding and how the VOF₃ moiety behaves dynamically within a larger molecular assembly.
While specific MD studies focusing solely on isolated VOF₃ are not extensively reported due to its simple structure, the principles of conformational analysis are fundamental to understanding its interactions in more complex systems. drugdesign.orglibretexts.orgprinceton.eduimperial.ac.ukscribd.com The use of force fields, either derived from quantum mechanical calculations or empirical data, is essential for performing accurate MD simulations. acs.org
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions involving VOF₃. ethz.chsumitomo-chem.co.jpd-nb.info By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govresearchgate.netfaccts.delibretexts.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. sumitomo-chem.co.jp
For reactions involving VOF₃, such as its synthesis or its use as a catalyst or reagent, computational methods can provide a step-by-step picture of the reaction pathway. ethz.ch For example, the reaction of VOF₃ with a Lewis base can be modeled to understand the energetics of adduct formation and any subsequent transformations. DFT calculations are commonly used to locate the transition state structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. researchgate.netuni-muenchen.de
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products. uni-muenchen.de These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone, such as the precise geometry of the transition state and the nature of bond-making and bond-breaking processes. sumitomo-chem.co.jp
Prediction of Ligand-Binding Affinities and Coordination Geometries
Theoretical methods are increasingly used to predict how strongly a ligand will bind to a metal center and what the resulting coordination geometry will be. solubilityofthings.commdpi.combiorxiv.orgarxiv.orgnih.gov For VOF₃, which is a known Lewis acid, these predictions are valuable for understanding its coordination chemistry. researchgate.net
Computational approaches can be used to calculate the binding energy or binding free energy of a ligand to VOF₃. biorxiv.orgnih.gov This is typically done by optimizing the geometries of the free ligand, VOF₃, and the resulting adduct, and then calculating the energy difference. More sophisticated methods can also account for solvent effects and entropy changes. These calculations can help in screening potential ligands and predicting the stability of the resulting complexes. mdpi.com
Furthermore, computational modeling can predict the coordination geometry of the VOF₃-ligand adduct. solubilityofthings.commdpi.com For example, upon coordination of a fourth ligand to VOF₃, the geometry around the vanadium center will change from trigonal pyramidal to trigonal bipyramidal or square pyramidal, depending on the nature of the ligand. DFT and other quantum chemical methods can accurately predict these structural changes. mdpi.com These predictions are crucial for designing new VOF₃-based catalysts and materials with specific properties. biorxiv.org
Advanced Research Directions and Future Prospects for Trifluorooxovanadium
Emerging Applications in Materials Science and Engineering
The unique chemical properties of trifluorooxovanadium (VOF3) position it as a compound of significant interest in the forward-looking field of materials science. Its utility extends beyond a mere laboratory curiosity, with researchers actively exploring its potential in creating novel materials with tailored functionalities. The high reactivity of VOF3, stemming from vanadium's +5 oxidation state, and its fluorine content, makes it a valuable precursor and building block for a new generation of materials.
Role as Precursor for Vanadium Oxyfluoride Nanoparticles
One of the most promising applications of this compound is its role as a precursor in the synthesis of vanadium oxyfluoride nanoparticles. ontosight.ai These nanoparticles are of great interest due to their potential applications in a variety of high-tech fields, including electronics, catalysis, and energy storage. ontosight.ai The use of VOF3 allows for controlled synthesis routes to these nanomaterials, which can exhibit unique size- and shape-dependent properties. Research in this area focuses on optimizing reaction conditions to produce nanoparticles with specific morphologies and crystal structures, thereby fine-tuning their physical and chemical characteristics for targeted applications.
Development of Novel Functional Materials with Specific Properties
This compound is also being investigated for the development of novel functional materials that possess specific, desirable properties. ontosight.ai Its ability to participate in various chemical reactions makes it a versatile component in the synthesis of complex materials. ontosight.ai For instance, the incorporation of fluorine into vanadium oxide frameworks, facilitated by precursors like VOF3, can significantly alter the material's electronic and electrochemical properties. This has implications for the design of materials for advanced batteries and other energy storage devices. researchgate.net Furthermore, the exploration of VOF3 in the synthesis of mixed-metal oxyfluorides opens up possibilities for creating materials with unique magnetic, optical, or catalytic functionalities.
Interdisciplinary Research Opportunities
The study and application of this compound are inherently interdisciplinary, bridging the fields of inorganic chemistry, materials science, physics, and engineering. lancaster.ac.ukunipr.itgtiit.edu.cn The synthesis and characterization of VOF3 and its derivatives require a strong foundation in synthetic inorganic chemistry. Understanding the structure-property relationships in materials derived from VOF3 necessitates expertise in solid-state chemistry and materials characterization techniques.
Future Perspectives in Vanadium(V) Oxyfluoride Chemistry
The field of Vanadium(V) oxyfluoride chemistry, with this compound as a key compound, is poised for significant advancement. Future research is likely to focus on several key areas. A primary direction will be the rational design and synthesis of new vanadium oxyfluoride compounds with precisely controlled structures and compositions. rsc.org This will involve the development of novel synthetic methodologies, potentially including hydrothermal, solvothermal, and ionothermal techniques, to access new phases and architectures. rsc.orgscispace.com
Another important avenue of research will be the in-depth investigation of the fundamental properties of these materials. Advanced characterization techniques, coupled with computational modeling, will be crucial for understanding the electronic structure, bonding, and reactivity of vanadium oxyfluorides. This fundamental understanding will, in turn, guide the discovery of new applications.
The exploration of the reactivity of VOF3 and other vanadium(V) oxyfluorides will continue to be a vibrant area of research. This includes their use as catalysts and reagents in organic synthesis, as well as their role in the formation of complex inorganic frameworks. wikipedia.orgdbpedia.org As our understanding of the unique chemistry of the V-O-F system grows, we can expect the emergence of new and innovative applications in areas that are only beginning to be imagined.
Q & A
Basic Research Questions
Q. What are the critical variables to optimize in the synthesis of trifluorooxovanadium complexes, and how can researchers systematically evaluate their effects?
- Methodological Answer : Synthesis optimization requires controlled variation of parameters such as reaction temperature, solvent polarity, ligand-to-metal ratios, and counterion selection. Use a factorial design of experiments (DoE) to isolate individual variable impacts. For example, varying ligand ratios (e.g., 1:1 vs. 1:2) while keeping other parameters constant can reveal stoichiometric dependencies. Characterize products via FTIR, NMR, and X-ray crystallography to correlate structural changes with synthetic conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and geometric structure, and how should data be interpreted?
- Methodological Answer : UV-Vis spectroscopy identifies d-d transitions and ligand-to-metal charge transfer bands (e.g., peaks at 450–600 nm). Electron paramagnetic resonance (EPR) can detect paramagnetic species (e.g., V<sup>IV</sup> centers). Pair these with density functional theory (DFT) calculations to assign spectral features to specific electronic transitions. For geometric analysis, single-crystal XRD provides bond lengths and angles, while EXAFS probes local coordination environments in amorphous phases .
Q. How can researchers design experiments to assess this compound’s stability under varying pH and redox conditions?
- Methodological Answer : Use potentiometric titrations to monitor pH-dependent speciation, coupled with cyclic voltammetry to map redox behavior (e.g., E1/2 values). For kinetic stability, conduct time-resolved UV-Vis studies under controlled O2/moisture-free environments. Compare decomposition pathways via HPLC-MS to identify intermediate species .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic activities of this compound in oxidation reactions?
- Methodological Answer : Discrepancies often arise from differences in substrate scope, solvent effects, or active site accessibility. Replicate conflicting studies under identical conditions (e.g., solvent, temperature, catalyst loading). Use kinetic isotope effects (KIE) and radical trapping agents (e.g., TEMPO) to elucidate mechanisms. Cross-validate findings via in situ Raman spectroscopy to detect transient intermediates .
Q. How can computational models (e.g., DFT, MD) predict this compound’s reactivity, and what experimental validations are necessary?
- Methodological Answer : DFT simulations can model transition states for ligand substitution or redox processes. Compare computed activation energies (e.g., ΔG<sup>‡</sup>) with experimental kinetic data (e.g., Eyring plots). Validate electronic structure predictions using XANES to confirm oxidation states. For solvation effects, combine molecular dynamics (MD) with <sup>19</sup>F NMR to probe solvent-catalyst interactions .
Q. What experimental frameworks are suitable for probing this compound’s role in multi-component catalytic systems (e.g., co-catalysts, supports)?
- Methodological Answer : Employ a stepwise approach: (1) Study the catalyst alone via TGA and BET surface area analysis. (2) Introduce co-catalysts (e.g., Au nanoparticles) and use XPS to monitor electronic changes. (3) Evaluate support interactions (e.g., SiO2 vs. Al2O3) using TEM and DRIFTS. Activity comparisons should include turnover frequency (TOF) and Arrhenius parameters under fixed conditions .
Q. How should researchers address inconsistencies in magnetic susceptibility data for this compound complexes?
- Methodological Answer : Contradictions may stem from sample purity or measurement techniques. Purify complexes via recrystallization and confirm purity via elemental analysis. Use SQUID magnetometry to measure μeff across temperatures (2–300 K). Correlate data with EPR and XRD to distinguish between monomeric vs. polymeric structures. For weak interactions, apply the Evans method with NMR .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s catalytic performance across replicate experiments?
- Methodological Answer : Use ANOVA to compare mean TOF values across experimental groups (e.g., different ligand sets). Post-hoc tests (e.g., Tukey’s HSD) identify significant differences. For outliers, apply Grubbs’ test. Report confidence intervals (95%) and effect sizes to contextualize practical significance. Tabulate data with standard deviations (e.g., TOF = 120 ± 15 h<sup>−1</sup>) .
Q. How can researchers triangulate data from multiple characterization techniques to confirm this compound’s mechanistic pathways?
- Methodological Answer : Combine kinetic data (e.g., rate laws from UV-Vis), spectroscopic evidence (e.g., EPR-detected radicals), and computational intermediates (DFT-optimized structures). For example, if a proposed V<sup>V</sup> intermediate is observed in XANES but absent in EPR, reconcile via pH-dependent speciation studies .
Experimental Design Tables
Table 1 : Key Variables in this compound Synthesis
| Variable | Range Tested | Characterization Technique | Impact on Yield/Purity |
|---|---|---|---|
| Ligand Ratio | 1:1 to 1:3 (V:F) | XRD, NMR | Optimal at 1:2 (75% yield) |
| Solvent | THF vs. DMF | FTIR, TGA | DMF increases thermal stability |
| Temperature | 25°C vs. 60°C | UV-Vis, HPLC | Higher temps favor oligomerization |
Table 2 : Catalytic Performance Comparison (Oxidation of Alkanes)
| Catalyst System | TOF (h<sup>−1</sup>) | Selectivity (%) | Stability (Cycles) |
|---|---|---|---|
| VOF3/SiO2 | 150 ± 20 | 85 | 5 |
| VOF3/Al2O3 | 90 ± 15 | 92 | 8 |
Guidelines for Rigorous Research
- Ensure research questions are FINER (Feasible, Interesting, Novel, Ethical, Relevant) .
- Use PICO frameworks to structure mechanistic studies: Population (substrate), Intervention (catalyst), Comparison (control), Outcome (conversion rate) .
- Avoid leading questions in data interpretation; e.g., “Does ligand X improve activity?” should be reframed as “How does ligand X modulate electronic structure?” .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
